molecular formula C16H17N3O2S B5744122 Methyl (4-{[(pyridin-3-ylmethyl)carbamothioyl]amino}phenyl)acetate

Methyl (4-{[(pyridin-3-ylmethyl)carbamothioyl]amino}phenyl)acetate

Cat. No.: B5744122
M. Wt: 315.4 g/mol
InChI Key: SSJVNSFDLNOFNX-UHFFFAOYSA-N
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Description

Methyl (4-{[(pyridin-3-ylmethyl)carbamothioyl]amino}phenyl)acetate is a thiourea-based compound featuring a pyridine moiety and an acetamide ester group. The structure comprises a central phenyl ring substituted with a carbamothioylamino group linked to a pyridin-3-ylmethyl substituent and an ester-functionalized methyl acetate side chain.

Properties

IUPAC Name

methyl 2-[4-(pyridin-3-ylmethylcarbamothioylamino)phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-21-15(20)9-12-4-6-14(7-5-12)19-16(22)18-11-13-3-2-8-17-10-13/h2-8,10H,9,11H2,1H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSJVNSFDLNOFNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)NC(=S)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (4-{[(pyridin-3-ylmethyl)carbamothioyl]amino}phenyl)acetate typically involves the reaction of pyridin-3-ylmethylamine with 4-isothiocyanatophenyl acetate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Methyl (4-{[(pyridin-3-ylmethyl)carbamothioyl]amino}phenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Synthesis and Characterization

The synthesis of methyl (4-{[(pyridin-3-ylmethyl)carbamothioyl]amino}phenyl)acetate typically involves the reaction of pyridin-3-ylmethylamine with an appropriate carbamothioyl derivative. Characterization methods such as NMR spectroscopy, FT-IR, and mass spectrometry are employed to confirm the structure of the synthesized compound.

Enzyme Inhibition

Research has shown that derivatives of carbamothioyl compounds exhibit significant inhibitory activity against various enzymes, which is crucial for therapeutic applications. For instance, studies have reported that this compound demonstrates inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in treating neurodegenerative diseases.

Case Study: Enzyme Inhibition Profile
In a study conducted by Khalid et al. (2022), the compound was evaluated for its inhibitory effects against AChE and BChE. The results indicated approximately 85% inhibition for both enzymes, suggesting its potential as a therapeutic agent in Alzheimer's disease treatment .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. In vitro studies have demonstrated its efficacy against various bacterial strains, indicating its potential use in developing new antibiotics.

Case Study: Antimicrobial Efficacy
A recent study published in Frontiers in Chemistry highlighted the antimicrobial properties of similar carbamothioyl compounds, demonstrating significant activity against Staphylococcus aureus and Escherichia coli . This suggests that this compound could be effective in treating bacterial infections.

Potential Therapeutic Applications

Given its biological activities, this compound has several potential therapeutic applications:

Neurological Disorders

Due to its AChE inhibitory properties, this compound could be developed into a treatment for Alzheimer's disease and other cognitive disorders.

Antimicrobial Treatments

The antimicrobial properties suggest that it may be useful in developing new treatments for bacterial infections, particularly those resistant to current antibiotics.

Cancer Research

Some studies indicate that similar compounds may exhibit cytotoxic effects on cancer cells, warranting further investigation into their potential as anticancer agents.

Mechanism of Action

The mechanism of action of Methyl (4-{[(pyridin-3-ylmethyl)carbamothioyl]amino}phenyl)acetate involves its interaction with molecular targets such as enzymes and DNA. The compound can bind to the active sites of enzymes, inhibiting their activity. It also interacts with DNA, causing structural changes that can lead to the inhibition of DNA replication and transcription .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of thiourea derivatives with variations in aromatic substituents, heterocyclic groups, and ester functionalities. Below is a detailed comparison with structurally related compounds from the provided evidence:

Table 1: Structural and Physical Properties of Analogous Compounds

Compound Name / Structure Yield (%) Melting Point (°C) Key Substituents Spectral Data Highlights (1H NMR/IR) Reference
Target Compound : Methyl (4-{[(pyridin-3-ylmethyl)carbamothioyl]amino}phenyl)acetate N/A N/A Pyridin-3-ylmethyl, methyl acetate Expected NH peaks (~10–12 ppm), aromatic protons (6.5–8.5 ppm)
N-((4-((2,4-Dioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-2-chlorobenzamide 60 216–218 2-Chlorobenzamide, imidazolidinone NH: 12.38–11.98 ppm; Ar–H: 7.68–7.43 ppm
N-((4-(2,4-Dioxoimidazolidin-5-yl)phenyl)carbamothioyl)thiophene-2-carboxamide (Compound 7j) 80 226–228 Thiophene-2-carboxamide IR: C=O (1680 cm⁻¹), C=S (1250 cm⁻¹)
N-((4-((4-Oxo-2-thioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-4-nitrobenzamide N/A 244–245 4-Nitrobenzamide, thioxoimidazolidin NH: 12.40 ppm; Ar–H: 8.36–8.33 ppm
3-[{2-[(4-Methylphenyl)carbamothioyl]hydrazinylidene}methyl}phenyl (2,4-dioxo-1,3-thiazolidin-5-yl)acetate 80 194–196 4-Methylphenyl, thiazolidinone C=O (1720 cm⁻¹), N–H (3300 cm⁻¹)
Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-{[(4-fluorophenyl)methyl]carbamoyl}acetate N/A N/A Pyridine-Cl/CF₃, fluorophenyl Predicted pKa: 9.15; Density: 1.386 g/cm³

Key Differences and Trends

Substituent Effects on Melting Points :

  • Nitro-substituted analogs (e.g., 4-nitrobenzamide ) exhibit higher melting points (244–245°C) compared to methyl- or chloro-substituted derivatives (194–228°C), likely due to enhanced intermolecular dipole interactions.
  • Thiophene-containing compounds (e.g., Compound 7j ) show even higher melting points (226–228°C), attributed to aromatic stacking and hydrogen bonding.

Synthetic Yields :

  • Thiophene-2-carboxamide derivatives achieved the highest yield (80–82%) , whereas nitro-substituted analogs had lower yields (50–63%) , reflecting steric or electronic challenges during synthesis.

Spectral Signatures :

  • 1H NMR : All compounds show NH proton peaks between 10–12 ppm and aromatic protons at 6.5–8.5 ppm. Pyridine-containing analogs (e.g., ) may display distinct deshielding effects due to the electronegative nitrogen in the ring.
  • IR : Thiourea derivatives consistently exhibit C=S stretches near 1250 cm⁻¹, while carbonyl (C=O) stretches vary between 1680–1720 cm⁻¹ depending on adjacent groups .

Biological Relevance: Thiazolidinone and imidazolidinone analogs (e.g., ) have demonstrated antimicrobial activity, suggesting that the target compound’s pyridine and ester groups could enhance bioavailability or target specificity.

Biological Activity

Methyl (4-{[(pyridin-3-ylmethyl)carbamothioyl]amino}phenyl)acetate is a compound of significant interest due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications, supported by various research findings and data.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C21_{21}H20_{20}N4_{4}O
  • Molecular Weight : 348.41 g/mol

Its structure includes a pyridine ring, which is known for enhancing biological activity through various mechanisms, including interaction with specific enzymes and receptors.

1. Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and colon cancers.

  • Mechanism : The compound inhibits CDK9-mediated RNA polymerase II transcription, leading to reduced expression of anti-apoptotic proteins such as Mcl-1, which is crucial for cancer cell survival .

2. Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) :
    • Against Staphylococcus aureus: MIC = 2 µg/mL
    • Against Enterococcus faecium: MIC = 16 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains .

Data Summary Table

Biological ActivityTarget Organism/Cell LineMIC (µg/mL)Reference
AnticancerCaco-2 Cells27.2
AnticancerA549 Cells55.4
AntimicrobialStaphylococcus aureus2
AntimicrobialEnterococcus faecium16

Case Study 1: Anticancer Efficacy

In a study involving Caco-2 cells, this compound was tested for its ability to reduce cell viability. The results showed a significant decrease in viability compared to untreated controls, highlighting its potential as an anticancer agent.

Case Study 2: Antimicrobial Activity

A separate study evaluated the compound's antimicrobial properties against multidrug-resistant bacterial strains. The results indicated that the compound effectively inhibited the growth of resistant strains, suggesting its potential use in treating infections caused by such pathogens.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : The compound acts as an inhibitor of enzymes involved in cell proliferation and survival.
  • Modulation of Signaling Pathways : It influences pathways that regulate apoptosis and cell cycle progression.
  • Interaction with Membrane Proteins : Its structure allows it to penetrate cellular membranes, affecting intracellular targets directly.

Q & A

Q. What are the key structural features of methyl (4-{[(pyridin-3-ylmethyl)carbamothioyl]amino}phenyl)acetate, and how do they influence its reactivity?

The compound contains a methyl ester, a phenylacetate backbone, and a carbamothioyl group linked to a pyridinylmethyl moiety. The thiourea (–NH–C(=S)–N–) group is highly reactive, enabling nucleophilic substitution and hydrogen bonding, while the ester group is prone to hydrolysis under acidic/basic conditions. The pyridine ring enhances solubility in polar solvents and may participate in π-π stacking interactions with biological targets. Methodological insights include:

  • Use TLC or HPLC to monitor ester hydrolysis (pH-dependent).
  • Optimize nucleophilic substitution reactions (e.g., with amines) at the thiourea group in aprotic solvents like DMF .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : To confirm the ester (–COOCH3), aromatic protons, and thiourea (–NH–C(=S)–N–) signals. For example, the methyl ester typically appears at δ ~3.6–3.8 ppm .
  • IR Spectroscopy : Identify C=O (ester, ~1700 cm⁻¹), C=S (~1250 cm⁻¹), and N–H stretches (~3300 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, particularly the loss of the pyridinylmethyl group .

Q. How can researchers optimize the synthesis of this compound?

A typical multi-step synthesis involves:

Formation of the thiourea bridge : React 4-aminophenyl acetate with pyridin-3-ylmethyl isothiocyanate in anhydrous THF under nitrogen.

Esterification : Protect the carboxylic acid group as a methyl ester using methanol/HCl.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
Critical parameters : Maintain anhydrous conditions to prevent thiourea oxidation, and monitor reaction progress via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets (e.g., enzymes)?

  • In vitro assays : Perform enzyme inhibition studies (e.g., acetylcholinesterase or kinases) using spectrophotometric methods to measure IC50 values. For example, thiourea derivatives inhibit enzymes via hydrogen bonding with catalytic residues .
  • Molecular docking : Use software like AutoDock Vina to model interactions between the pyridine ring and hydrophobic enzyme pockets. Validate with mutagenesis studies to identify critical binding residues .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies may arise from variations in assay conditions (e.g., pH, solvent). To address this:

  • Standardize protocols : Use uniform cell lines (e.g., HeLa for cytotoxicity) and solvent controls (DMSO ≤0.1%).
  • Reproducibility checks : Validate antimicrobial activity (e.g., MIC values) across multiple labs using CLSI guidelines .
  • Multivariate analysis : Apply PCA to correlate structural features (e.g., logP, H-bond donors) with activity trends .

Q. How can researchers design SAR studies to improve this compound’s pharmacokinetics?

  • Modify the ester group : Replace the methyl ester with tert-butyl to enhance metabolic stability.
  • Pyridine substitution : Introduce electron-withdrawing groups (e.g., –Cl at the 4-position) to improve membrane permeability.
  • Thiourea bioisosteres : Replace –C(=S)– with –C(=O)– or –SO2– to reduce toxicity.
    Validate changes via:
  • LogP measurements : Use shake-flask or HPLC methods to assess lipophilicity.
  • In vivo PK studies : Monitor plasma half-life in rodent models using LC-MS/MS .

Q. What advanced analytical methods quantify this compound in biological matrices?

  • LC-MS/MS : Employ a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) with MRM transitions for the parent ion (m/z 320.44 → fragment ions).
  • Microsomal stability assays : Incubate with liver microsomes (e.g., human CYP3A4) and quantify metabolites via UPLC-QTOF .

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